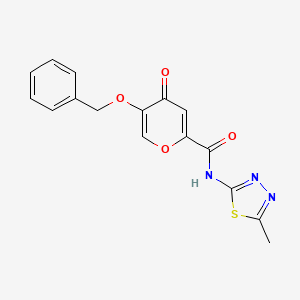

5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

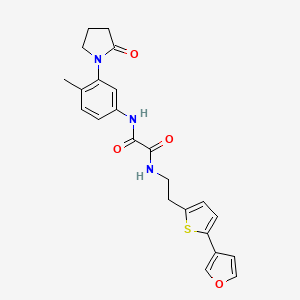

The compound contains several functional groups, including a benzyloxy group, a 1,3,4-thiadiazole ring, a pyran ring with a carbonyl group, and a carboxamide group . These functional groups could potentially contribute to the compound’s reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,4-thiadiazole ring and the pyran ring, both of which are heterocyclic structures. The benzyloxy group would be attached to the pyran ring, and the carboxamide group would be attached to the 2-position of the pyran ring .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the heteroatoms (nitrogen, sulfur, and oxygen) in the 1,3,4-thiadiazole and pyran rings, as well as the electrophilic carbonyl group in the pyran ring and the carboxamide group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the various functional groups could impact properties such as solubility, melting point, and boiling point .Scientific Research Applications

Antimicrobial Agents

Research into compounds with a similar structural framework has identified them as promising antimicrobial agents. For instance, novel benzimidazole–oxadiazole hybrid molecules, including those related to the 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide structure, have been synthesized and shown potent antimicrobial activities, with some demonstrating significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Shruthi et al., 2016).

Carbonic Anhydrase Inhibitors

Compounds structurally related to this compound have been investigated for their inhibitory effects on carbonic anhydrase enzymes. These studies have revealed that amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide exhibit potent inhibitory effects on human carbonic anhydrase isoenzymes, suggesting their potential application in therapeutic interventions (Bülbül et al., 2008).

Photosynthetic Electron Transport Inhibition

The exploration of pyrazole derivatives as inhibitors of photosynthetic electron transport has uncovered compounds with significant inhibitory properties. This research opens up potential applications in developing herbicides that target photosynthetic electron transport systems. The structure-activity relationship analysis has provided insights into the structural determinants of inhibitory activity, highlighting the importance of electrostatic properties in these compounds (Vicentini et al., 2005).

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-10-18-19-16(24-10)17-15(21)13-7-12(20)14(9-23-13)22-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGPBMCEYKHPTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2454759.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2454761.png)

![6-Azaspiro[3.5]nonan-8-ol](/img/structure/B2454762.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2454764.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2454766.png)

![N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454773.png)